1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-(morpholin-4-yl)ethane-1,2-dione
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Overview
Description
1-[4-(1H-Indole-2-carbonyl)piperazin-1-yl]-2-(morpholin-4-yl)ethane-1,2-dione is a complex organic compound that belongs to the class of diketopiperazine derivatives. These compounds are known for their diverse biological activities and have garnered significant interest in medicinal chemistry . The structure of this compound includes an indole moiety, a piperazine ring, and a morpholine ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-(morpholin-4-yl)ethane-1,2-dione typically involves the condensation of iminodiacetic acid with various amines under microwave irradiation. This process yields piperazine-2,6-dione derivatives, which are then further condensed with 1H-indole-2-carboxylic acid to form the final product . The reaction conditions are optimized to achieve high yields and purity, often involving crystallization and spectroscopic characterization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale microwave reactors to ensure consistent and efficient production.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1H-Indole-2-carbonyl)piperazin-1-yl]-2-(morpholin-4-yl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The indole and piperazine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce various functional groups into the indole or piperazine rings.
Scientific Research Applications
1-[4-(1H-Indole-2-carbonyl)piperazin-1-yl]-2-(morpholin-4-yl)ethane-1,2-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on various cell lines and biological pathways.
Industry: The compound’s unique structure makes it valuable for developing new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-(morpholin-4-yl)ethane-1,2-dione involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The piperazine ring enhances the compound’s binding affinity and selectivity, while the morpholine ring contributes to its overall stability and solubility . These interactions lead to the compound’s observed biological effects, such as anticancer activity.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Indole-2-carbonyl)piperazine-2,6-dione: A closely related compound with similar biological activities.
Indole derivatives: Various indole derivatives exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.
Piperazine derivatives: Piperazine-containing compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Uniqueness
1-[4-(1H-Indole-2-carbonyl)piperazin-1-yl]-2-(morpholin-4-yl)ethane-1,2-dione stands out due to its unique combination of indole, piperazine, and morpholine rings. This structural arrangement enhances its biological activity and makes it a valuable compound for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C19H22N4O4 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-morpholin-4-ylethane-1,2-dione |
InChI |
InChI=1S/C19H22N4O4/c24-17(16-13-14-3-1-2-4-15(14)20-16)21-5-7-22(8-6-21)18(25)19(26)23-9-11-27-12-10-23/h1-4,13,20H,5-12H2 |
InChI Key |
TXODKBMDWGSCGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC3=CC=CC=C3N2)C(=O)C(=O)N4CCOCC4 |
Origin of Product |
United States |
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